propan-2-yl [3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
Description
Propan-2-yl [3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted at the 3-position with a 3-methoxyphenyl group. The compound features an ester functional group (propan-2-yl acetate) linked to the pyridazinone nitrogen via an acetoxy spacer. Pyridazinones are heterocyclic systems known for their diverse pharmacological activities, including anti-inflammatory and enzyme inhibitory properties . The 3-methoxyphenyl substituent introduces electron-donating effects, which may influence the compound’s reactivity, solubility, and biological interactions compared to analogs with electron-withdrawing groups.
Properties
IUPAC Name |
propan-2-yl 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11(2)22-16(20)10-18-15(19)8-7-14(17-18)12-5-4-6-13(9-12)21-3/h4-9,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHLNCOHCOHGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl [3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.
Esterification: The final step involves the esterification of the pyridazinone derivative with isopropyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl [3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The pyridazinone ring can be reduced to form a dihydropyridazinone derivative.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as ammonia, primary amines, or alcohols can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Propan-2-yl [3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl [3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares the target compound with analogs sharing the pyridazinone core but differing in substituents, functional groups, or synthetic routes. Key compounds are analyzed based on structural features, spectral data, and synthesis methodologies.
Substituent Effects on the Pyridazinone Ring
Notes:
- Positional Isomerism : The meta-substitution (3-methoxyphenyl) vs. para-substitution (4-chlorophenyl) affects steric and electronic interactions with biological targets .
- Functional Groups : Esters (target compound) are more hydrolytically labile than amides or sulfonamides , impacting pharmacokinetics.
Spectral Characterization
- HRMS : The 4-nitrobenzyloxy analog (5b) shows an HRMS match at 425.052865 [M+Na]+, confirming its molecular formula . The target compound’s HRMS would differ due to the 3-methoxy group and ester moiety.
- NMR : The 3-methoxyphenyl group in the target compound would exhibit a singlet near δ 3.8 ppm for OCH3, distinct from the δ 5.41 ppm OCH2 signal in nitrobenzyloxy analogs .
Key Research Findings and Implications
Substituent-Driven Reactivity: Electron-donating groups (e.g., OCH3) stabilize the pyridazinone ring via resonance, whereas electron-withdrawing groups (e.g., NO2) increase electrophilicity at the C6 carbonyl .
Synthetic Flexibility: Pyridazinones tolerate diverse substitutions (halogens, nitro, alkoxy) under mild conditions (DMF, K2CO3) .
Functional Group Impact : Esters offer synthetic versatility but may require stabilization strategies for in vivo applications compared to amides .
Biological Activity
Propan-2-yl [3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate, a derivative of pyridazine, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₃S |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide |
| InChI Key | XWTSWUKUSZTLMJ-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)N1C(=O)N=C(N2C=CC=C(C=C2)C)C1=CC=C(C=C(C)C)OC |
Biological Activity Overview
Pyridazine derivatives, such as this compound, have been studied for various biological activities including:
- Anticancer Properties: Research indicates that pyridazine derivatives can inhibit cancer cell proliferation. A study demonstrated that certain pyridazinone derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
- Cholinesterase Inhibition: Some derivatives have been evaluated for their ability to inhibit butyrylcholinesterase, an enzyme linked to neurodegenerative diseases. This inhibition may provide therapeutic benefits in conditions like Alzheimer's disease .
- Anti-inflammatory Effects: The anti-inflammatory properties of pyridazine compounds have also been noted, with mechanisms involving the modulation of inflammatory pathways.
Case Studies and Research Findings
-
Anticancer Activity:
- A study synthesized a series of pyridazinone derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the micromolar range, demonstrating promising anticancer potential.
- Cholinesterase Inhibition:
-
Anti-inflammatory Activity:
- Another investigation assessed the anti-inflammatory effects of pyridazine derivatives in vitro and in vivo. The results showed significant reductions in pro-inflammatory cytokines and markers, indicating a robust anti-inflammatory response.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
